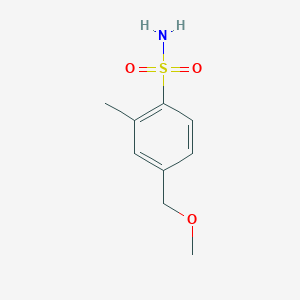

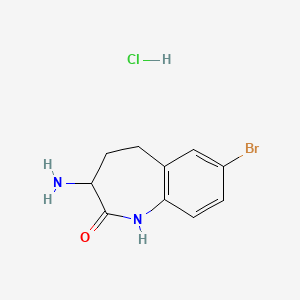

![molecular formula C16H11N3 B2752623 6-ethenyl-6H-indolo[2,3-b]quinoxaline CAS No. 57948-84-2](/img/structure/B2752623.png)

6-ethenyl-6H-indolo[2,3-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-ethenyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and optoelectronics

Mecanismo De Acción

Target of Action

The primary targets of 6-Ethenylindolo[3,2-b]quinoxaline are DNA molecules . These compounds have shown good binding affinity to DNA, which is evident from the high thermal stability of the compound-DNA complex .

Mode of Action

6-Ethenylindolo[3,2-b]quinoxaline predominantly exerts its pharmacological action through DNA intercalation . The thermal stability of the intercalated complex (DNA and 6-Ethenylindolo[3,2-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6-Ethenylindolo[3,2-b]quinoxaline nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .

Biochemical Pathways

It is known that these compounds have poor inhibitory activity on topoisomerase ii enzyme but have significant multi-drug resistance (mdr) modulating activity .

Result of Action

The molecular and cellular effects of 6-Ethenylindolo[3,2-b]quinoxaline’s action are largely related to its interaction with DNA. The compound’s ability to intercalate into DNA can disrupt normal cellular processes, which may contribute to its observed cytotoxic effects .

Action Environment

The action, efficacy, and stability of 6-Ethenylindolo[3,2-b]quinoxaline can be influenced by various environmental factors. For instance, the thermal stability of the compound-DNA complex can be affected by temperature . .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-Ethenylindolo[3,2-b]quinoxaline are predominantly related to its ability to intercalate into DNA . This property is crucial for its role in biochemical reactions and its interactions with various biomolecules. The thermal stability of the intercalated complex (DNA and 6-Ethenylindolo[3,2-b]quinoxaline derivatives) is an important parameter for the elucidation of its biochemical activities .

Cellular Effects

6-Ethenylindolo[3,2-b]quinoxaline derivatives have been found to exhibit cytotoxic effects against various human cancer cell lines . These compounds disrupt processes vital for DNA replication, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of 6-Ethenylindolo[3,2-b]quinoxaline is predominantly through DNA intercalation . This interaction disrupts vital processes for DNA replication, leading to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, 6-Ethenylindolo[3,2-b]quinoxaline exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours . This stability is crucial for its long-term effects on cellular function in both in vitro and in vivo studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethenyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts used in these reactions include acetic acid, formic acid, or hydrochloric acid . Additionally, microwave irradiation has been employed to enhance reaction efficiency and yield .

Industrial Production Methods: For industrial-scale production, the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization has been explored . These methods offer high yields and can be adapted for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 6-ethenyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using reagents like potassium hexacyanoferrate(III).

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at different positions on the indole or quinoxaline rings, often using reagents like dimethyl sulfate.

Common Reagents and Conditions:

Oxidation: Potassium hexacyanoferrate(III) in aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Dimethyl sulfate in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: 6H-indolo[2,3-b]quinoxalin-3-one and its derivatives.

Reduction: Reduced forms of the parent compound.

Substitution: Quaternary salts and their derivatives.

Aplicaciones Científicas De Investigación

6-ethenyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the ethenyl group, which may affect its chemical reactivity and biological activity.

Pyrrolo[3,2-b]quinoxaline: Another related compound with a pyrrole ring instead of an indole ring, used as a kinase inhibitor.

Uniqueness: 6-ethenyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the ethenyl group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its broad range of biological activities make it a valuable compound for research and industrial applications.

Propiedades

IUPAC Name |

6-ethenylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-19-14-10-6-3-7-11(14)15-16(19)18-13-9-5-4-8-12(13)17-15/h2-10H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTCIFYRTJGNDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

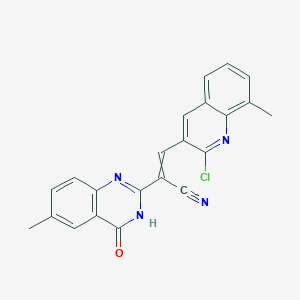

![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)

![2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2752545.png)

![N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2752546.png)

![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)

![7-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)